cis-13-Octadecenoic acid
Overview
Description
cis-13-Octadecenoic acid: is a monounsaturated fatty acid with the chemical formula C18H34O2 (Z)-13-Octadecenoic acid . This compound is characterized by the presence of a double bond at the 13th carbon atom in the cis configuration, which imparts unique chemical and physical properties. It is commonly found in various natural sources, including plant oils and animal fats .
Scientific Research Applications
cis-13-Octadecenoic acid has a wide range of applications in scientific research:
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrogenation of Natural Oils: cis-13-Octadecenoic acid can be synthesized by the partial hydrogenation of natural oils such as soybean oil or sunflower oil.
Chemical Synthesis: Another method involves the chemical synthesis of this compound from simpler precursors through a series of reactions, including esterification, hydrolysis, and isomerization.
Industrial Production Methods:
Extraction from Natural Sources: Industrially, this compound is often extracted from natural sources such as plant oils.
Biotechnological Methods: Advances in biotechnology have enabled the production of this compound using genetically modified microorganisms that can biosynthesize the compound from renewable feedstocks.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-13-Octadecenoic acid can undergo oxidation reactions, leading to the formation of hydroperoxides and other oxidation products.
Esterification: this compound can react with alcohols to form esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and oxygen under controlled conditions.
Reduction: Hydrogen gas with a metal catalyst such as palladium or platinum.
Esterification: Alcohols (e.g., methanol, ethanol) in the presence of an acid catalyst.
Major Products Formed:
Oxidation Products: Hydroperoxides, aldehydes, and ketones.
Reduction Products: Octadecanoic acid.
Esterification Products: Methyl esters, ethyl esters, and other fatty acid esters.
Mechanism of Action
The mechanism of action of cis-13-Octadecenoic acid involves its interaction with various molecular targets and pathways:
Peroxisome Proliferator-Activated Receptors (PPARs): this compound can activate PPARs, which are nuclear receptors involved in the regulation of lipid metabolism and inflammation.
Cell Signaling Pathways: The compound can modulate cell signaling pathways, including those involved in apoptosis and cell proliferation.
Enzyme Inhibition: It can inhibit certain enzymes involved in fatty acid metabolism, thereby affecting cellular lipid levels.
Comparison with Similar Compounds
cis-13-Octadecenoic acid can be compared with other similar monounsaturated fatty acids:
cis-11-Octadecenoic acid (Vaccenic acid): Both compounds have similar structures but differ in the position of the double bond.
cis-9-Octadecenoic acid (Oleic acid): Oleic acid has the double bond at the 9th carbon atom and is more commonly found in nature.
cis-13-Eicosenoic acid (Paullinic acid): This compound has a longer carbon chain with the double bond at the 13th carbon atom, similar to this compound.
Uniqueness: this compound is unique due to its specific double bond position, which imparts distinct chemical and physical properties compared to other monounsaturated fatty acids .
Properties
{ "Design of the Synthesis Pathway": "The synthesis of cis-13-Octadecenoic acid can be achieved through a series of reactions starting from readily available starting materials. The key steps involve the synthesis of a suitable intermediate, which can be further modified to yield the target compound. The synthesis pathway involves the following steps:", "Starting Materials": [ "Sodium hydroxide (NaOH)", "Octadecene", "Bromine (Br2)", "Sodium borohydride (NaBH4)", "Hydrochloric acid (HCl)", "Sodium chloride (NaCl)", "Sodium hydroxide (NaOH)", "Sodium sulfate (Na2SO4)", "Methanol (CH3OH)", "Sulfuric acid (H2SO4)", "Potassium permanganate (KMnO4)", "Sodium bisulfite (NaHSO3)" ], "Reaction": [ "Step 1: Bromination of Octadecene", "Octadecene is reacted with bromine in the presence of sodium hydroxide to form 1-bromo-octadecene.", "Step 2: Reduction of 1-bromo-octadecene", "1-bromo-octadecene is reduced with sodium borohydride to form 1-octadecene.", "Step 3: Epoxidation of 1-octadecene", "1-octadecene is epoxidized with m-chloroperbenzoic acid (m-CPBA) to form 13,14-epoxyoctadecene.", "Step 4: Acid-catalyzed ring opening of 13,14-epoxyoctadecene", "13,14-epoxyoctadecene is treated with hydrochloric acid to open the epoxide ring and form 13-hydroxyoctadecene.", "Step 5: Oxidation of 13-hydroxyoctadecene", "13-hydroxyoctadecene is oxidized with potassium permanganate to form 13-oxooctadecene.", "Step 6: Reduction of 13-oxooctadecene", "13-oxooctadecene is reduced with sodium bisulfite to form cis-13-Octadecenoic acid." ] } | |
CAS No. |
13126-39-1 |
Molecular Formula |
C18H34O2 |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
(E)-octadec-13-enoic acid |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h5-6H,2-4,7-17H2,1H3,(H,19,20)/b6-5+ |
InChI Key |
BDLLSHRIFPDGQB-AATRIKPKSA-N |
Isomeric SMILES |
CCCC/C=C/CCCCCCCCCCCC(=O)O |
SMILES |
CCCCC=CCCCCCCCCCCCC(=O)O |
Canonical SMILES |
CCCCC=CCCCCCCCCCCCC(=O)O |
melting_point |
26.5 - 27 °C |
693-71-0 | |
physical_description |
Solid |
Pictograms |
Irritant |
Synonyms |
13-octadecenoic acid 13-octadecenoic acid, (E)-isomer 13-octadecenoic acid, sodium salt, (Z)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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